3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
Usually, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, the reagents used, and the conditions under which the reactions were carried out.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds (ionic, covalent, etc.), and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound.Scientific Research Applications
Neurokinin-1 Receptor Antagonists
This compound has been explored for its role as a neurokinin-1 (NK1) receptor antagonist. NK1 receptor antagonists are significant for their potential therapeutic applications in treating emesis (vomiting) and depression. The construction of compounds incorporating solubilizing groups has led to derivatives with high affinity and oral activity, highlighting their importance in pre-clinical tests relevant to clinical efficacy in these conditions (Harrison et al., 2001).
Cytotoxic and Anticancer Activity
Research into the cytotoxic and anticancer activities of acyl derivatives of related systems has shown promising results. These derivatives have displayed significant efficacy in cell lines resistant to treatment with established anticancer agents, such as doxorubicin. Their ability to inhibit topoisomerase II and modulate cell cycle progression and differentiation indicates a potential for therapeutic application in cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial Activity
The synthesis and antibacterial activity of azole derivatives, including those related to the compound , have been studied. These compounds have shown effectiveness against various bacterial strains, highlighting their potential as antibacterial agents. The structural diversity of these compounds allows for targeted modifications to enhance their activity and specificity (Tumosienė et al., 2012).
Antioxidant and Anticancer Properties
Further research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has revealed compounds with antioxidant activity superior to that of ascorbic acid. These studies also tested anticancer activity against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxic effects, particularly against glioblastoma cells (Tumosienė et al., 2020).
Photoreactions and Organic Synthesis
Investigations into the photoreactions of related compounds have led to the synthesis of products with potential applications in organic synthesis. These studies highlight the versatility and reactivity of these compounds under various conditions, contributing to the development of new synthetic methodologies (Shima et al., 1984).
Safety And Hazards
This involves understanding the safety measures needed when handling the compound and the possible hazards it can pose to health and the environment.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanisms of action.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a specific compound like “3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide”, you might need to look at scientific literature or databases for more detailed information. If you have access to them, databases like PubChem, ChemSpider, or the Protein Data Bank might be useful. If you’re at a university, you might also have access to databases like SciFinder or Reaxys, which can provide more detailed information.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-13(11(2)18-16-10)5-6-14(17)15-8-7-12-4-3-9-19-12/h3-4,9H,5-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPGZOWPLRQPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide |
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